molecular formula C19H21N5OS B3560220 N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 618427-06-8

N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3560220
CAS No.: 618427-06-8
M. Wt: 367.5 g/mol
InChI Key: NIBLUYPKPWADLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly referred to as VUAA1, is a synthetic Orco (olfactory receptor co-receptor) agonist widely utilized in insect olfactory research. It activates Orco-containing ion channels in mosquitoes and other insects, facilitating studies on host-seeking behavior, oviposition, and repellent development . Synthesized by the Max Planck Institute for Chemical Ecology, VUAA1 is dissolved in DMSO and stored at −20°C for experimental use, with applications in calcium imaging and electrophysiology . Its structure comprises a triazole-thioacetamide backbone with 4-ethylphenyl and 4-pyridinyl substituents, which are critical for receptor binding and activation .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-3-14-5-7-16(8-6-14)21-17(25)13-26-19-23-22-18(24(19)4-2)15-9-11-20-12-10-15/h5-12H,3-4,13H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBLUYPKPWADLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618427-06-8
Record name N-(4-ETHYLPHENYL)-2-((4-ET-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.

    Attachment of the Ethylphenyl Group: The ethylphenyl group is attached via a Friedel-Crafts alkylation reaction, using ethylbenzene and a suitable catalyst such as aluminum chloride.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the triazole-pyridine intermediate with a thiol compound under mild conditions.

    Acetamide Formation: Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the pyridinyl group, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid) are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or nucleic acids, altering their activity or function.

    Pathways Involved: It can modulate signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis, by inhibiting or activating key proteins.

Comparison with Similar Compounds

Agonist vs. Antagonist Activity

  • VUAA1 and OLC-12 : Both act as Orco agonists but differ in efficacy. OLC-12 generates stronger currents in co-expressed receptors, suggesting improved channel formation .
  • OLC15 : Substituting the pyridinyl position (2 vs. 4) and elongating the alkyl chain (butyl vs. ethyl) converts agonist activity to antagonism, blocking insect host-seeking behavior .

Receptor Specificity

  • Pyridinyl Position : 4-Pyridinyl (VUAA1, OLC-12) favors agonist activity, while 2-pyridinyl (OLC15) correlates with antagonism .
  • Alkyl Chain Length : Isopropyl (OLC-12) and butyl (OLC15) substituents enhance lipid membrane interaction, affecting potency .

Biological Activity

N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, a compound with the molecular formula C19H21N5OS, has gained attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring connected to a pyridine moiety and an acetamide group. The structural formula can be represented as follows:

\text{N 4 ethylphenyl 2 4 ethyl 5 pyridin 4 yl 4H 1 2 4 triazol 3 yl sulfanyl}acetamide}

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown efficacy against various bacterial strains. The presence of the triazole moiety is crucial for this activity due to its ability to interfere with fungal cell membrane synthesis and function .

Antitumor Activity

Triazole-based compounds have also been investigated for their antitumor properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives with similar scaffolds have demonstrated IC50 values in the low micromolar range against several cancer cell lines .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of triazole derivatives. The compound may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . This aspect is particularly relevant given the increasing prevalence of neurodegenerative disorders.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Disruption of Cellular Signaling : It can interfere with signaling pathways that regulate apoptosis and cell cycle progression.
  • Antioxidant Activity : The compound may enhance cellular defense mechanisms against oxidative damage.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in preclinical models:

  • Study on Antimicrobial Activity : A study demonstrated that a related triazole derivative exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .
  • Antitumor Efficacy : In vitro studies showed that a similar compound induced apoptosis in human cancer cell lines through caspase activation and PARP cleavage .
  • Neuroprotective Study : Research indicated that a triazole derivative could prevent neuronal cell death induced by oxidative stress in cultured neurons .

Q & A

Basic Research Question

  • Antimicrobial Activity : Tested against Staphylococcus aureus and E. coli via MIC assays (10–50 µg/mL range) .
  • Anti-Exudative Activity : In vivo rat models (formalin-induced edema) showed 30–40% reduction in exudate volume at 10 mg/kg, comparable to diclofenac .
  • Olfactory Receptor Agonism : Acts as an Orco channel agonist (EC₅₀ ~5 µM in Culex quinquefasciatus electrophysiology assays) .

How do structural modifications (e.g., substituents on phenyl/pyridine rings) affect biological activity?

Advanced Research Question

  • Ethyl vs. Methoxy Groups : Ethyl substituents (as in the target compound) enhance lipophilicity, improving blood-brain barrier penetration compared to methoxy derivatives .
  • Pyridine Position : 4-Pyridinyl (vs. 3-pyridinyl) increases Orco agonist potency due to optimized hydrogen bonding with receptor residues .
  • Triazole Sulfanyl Linkage : Replacing sulfur with oxygen reduces antimicrobial efficacy by 50%, highlighting the critical role of thioether bonds in target binding .

What computational or mechanistic studies explain its interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Pyridine and triazole moieties form π-π stacking and hydrogen bonds with C. quinquefasciatus Orco receptors (PDB: 7T6A) .
  • Dynamic Simulations : MD simulations (200 ns) reveal stable binding to bacterial enoyl-ACP reductase (FabI), a target for antimicrobial activity .
  • SAR Analysis : Quantitative structure-activity relationship (QSAR) models correlate logP values (<3.5) with optimal bioactivity .

What strategies mitigate synthetic challenges, such as low yields or impurity formation?

Advanced Research Question

  • Impurity Control : Use of scavenger resins (e.g., QuadraPure™) during alkylation removes unreacted α-chloroacetamide .
  • Yield Optimization : Microwave-assisted synthesis reduces reaction time (30 min vs. 5 h) and improves yield by 20–25% .
  • Chiral Purity : Chiral HPLC (Chiralpak AD-H column) resolves enantiomers when asymmetric centers are introduced .

How does this compound compare to structurally related analogs in terms of pharmacokinetics?

Advanced Research Question

  • Metabolic Stability : Microsomal assays (human liver microsomes) show t₁/₂ of 45–60 min, superior to analogs with bulkier substituents (t₁/₂ <30 min) .
  • CYP Inhibition : Low inhibition of CYP3A4 (IC₅₀ >50 µM), reducing drug-drug interaction risks .
  • Plasma Protein Binding : 85–90% binding (vs. 75% for methoxy derivatives), suggesting prolonged systemic exposure .

What are the critical gaps in current research, and how can they be addressed?

Advanced Research Question

  • Gap 1 : Limited in vivo toxicity data (only acute toxicity reported in rats up to 100 mg/kg) .
    • Solution : Subchronic 28-day studies with histopathology.
  • Gap 2 : Unknown resistance profile in microbial targets.
    • Solution : Serial passage assays with S. aureus to assess resistance development.
  • Gap 3 : Lack of formulation studies for bioavailability enhancement.
    • Solution : Nanoemulsion or liposomal encapsulation to improve solubility (logP = 3.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-ethylphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.